molecular formula C36H48N6O9 B7909954 BIO 1211 CAS No. 192390-59-3

BIO 1211

Cat. No.: B7909954
CAS No.: 192390-59-3
M. Wt: 708.8 g/mol
InChI Key: NVVGCQABIHSJSQ-KFZSMJGVSA-N
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Description

BIO 1211 is a complex organic compound that belongs to the class of proteinogenic amino acids It is a derivative of L-Proline, which is a secondary amine and an essential component in the biosynthesis of proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIO 1211 involves multiple steps, starting from basic organic compounds. The process typically includes:

    Formation of the Proline Derivative: This involves the reaction of L-Proline with various reagents to introduce the desired functional groups.

    Coupling Reactions:

    Peptide Bond Formation: The coupling of L-leucyl, L-alpha-aspartyl, and L-valyl residues is facilitated by peptide bond formation techniques, often employing activating agents like HATU or EDCI.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including the use of engineered microorganisms to produce the desired amino acid sequences. These methods are often more sustainable and cost-effective compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carboxyl groups.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings and amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

BIO 1211 has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including asymmetric synthesis.

    Biology: Plays a role in protein engineering and the study of protein-protein interactions.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    L-Proline: A simpler amino acid that serves as a building block for more complex derivatives.

    N-Acetyl-L-Proline: Another derivative with different functional groups.

    L-Leucyl-L-Proline: A dipeptide with distinct properties and applications.

Uniqueness

BIO 1211 is unique due to its complex structure, which allows for specific interactions with biological targets. This complexity provides a higher degree of specificity and potential for diverse applications compared to simpler compounds.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N6O9/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51)/t26-,27-,28-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVGCQABIHSJSQ-KFZSMJGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187735-94-0
Record name BIO-1211
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187735940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIO-1211
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G4E2353I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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